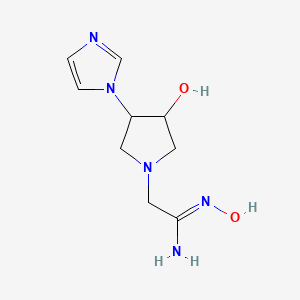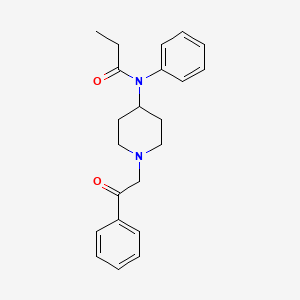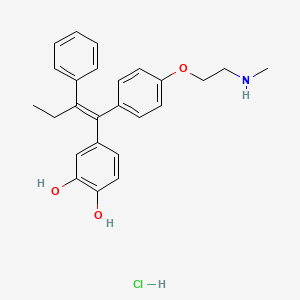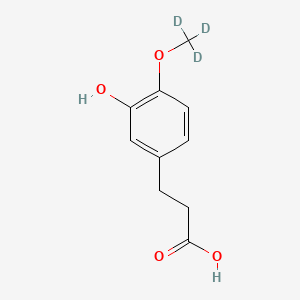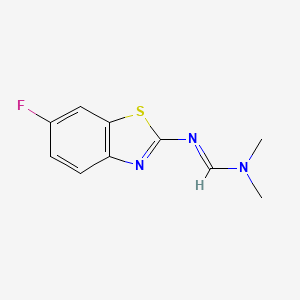
N'-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is a chemical compound with the molecular formula C8H5FN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
6-Fluoro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
N-(6-Fluoro-1,3-benzothiazol-2-yl)formamide: Another derivative with similar biological activities.
2-Substituted 6-fluorobenzothiazoles: These compounds have been studied for their photosynthetic electron transport inhibition and other biological activities
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide stands out due to its unique structural features and diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H10FN3S |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H10FN3S/c1-14(2)6-12-10-13-8-4-3-7(11)5-9(8)15-10/h3-6H,1-2H3/b12-6+ |
InChI Key |
ITZRNAFQNFQYPY-WUXMJOGZSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(S1)C=C(C=C2)F |
Canonical SMILES |
CN(C)C=NC1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
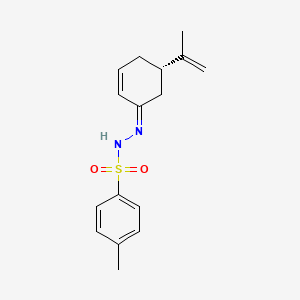
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
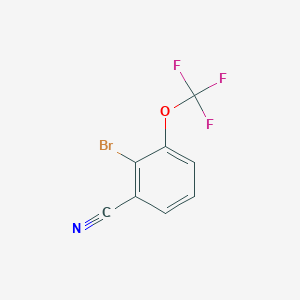


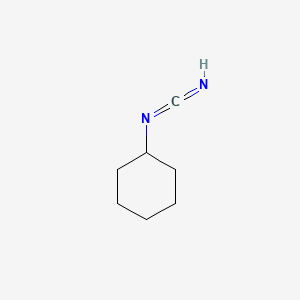
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
